

# Methodik zur Messung der "Eisenlactat"-Aufnahme in Caco-2-Zellen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291

[Get Quote](#)

## Methodik zur Messung der Eisenlactat-Aufnahme in Caco-2-Zellen

Anwendungshinweise und Protokolle für Forschung und Entwicklung

### Einleitung und Prinzip

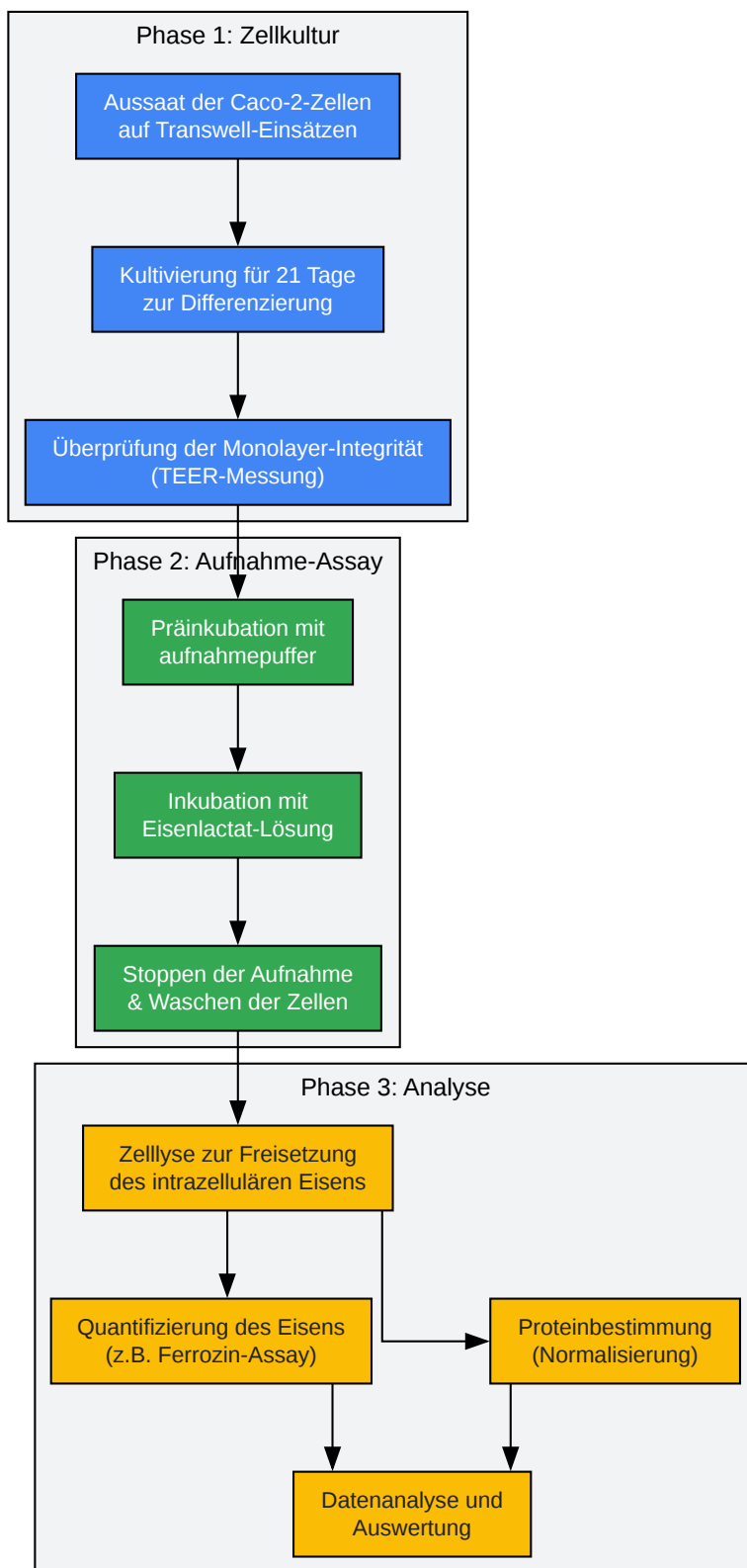
Die Caco-2-Zelllinie, die aus einem menschlichen Kolon-Adenokarzinom stammt, ist ein etabliertes und weit verbreitetes In-vitro-Modell zur Untersuchung der intestinalen Absorption von Nährstoffen und Medikamenten.[1][2] Nach der Kultivierung differenzieren diese Zellen spontan und bilden einen Monolayer aus polarisierten Enterozyten, der morphologische und funktionelle Ähnlichkeiten mit dem Dünndarmepithel aufweist.[1][2] Dazu gehören die Ausbildung eines apikalen Bürstensaums und die Expression von Transporterproteinen, die für die Eisenaufnahme relevant sind.[1][3]

Die Messung der Eisenaufnahme in Caco-2-Zellen ist ein entscheidender Schritt zur Bestimmung der Bioverfügbarkeit verschiedener Eisenformen, wie beispielsweise Eisen(II)-lactat. Die Bioverfügbarkeit von Eisen aus Lebensmitteln oder Nahrungsergänzungsmitteln wird durch die Aufnahme in die Darmepithelzellen und den anschließenden Transport in den Kreislauf bestimmt.[3] Der Caco-2-Zell-Bioassay simuliert diesen ersten entscheidenden Schritt.[4] Die Quantifizierung der Eisenaufnahme erfolgt typischerweise indirekt über die Messung von Ferritin, einem Eisenspeicherprotein, dessen Bildung proportional zur

aufgenommenen Eisenmenge ist, oder durch direkte Messung des intrazellulären Eisengehalts.<sup>[4]</sup><sup>[5]</sup>

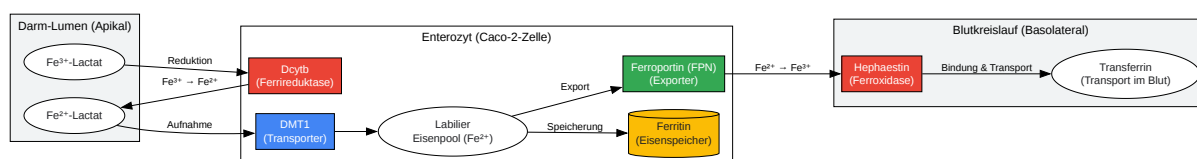
Diese Application Note beschreibt detaillierte Protokolle für die Kultivierung von Caco-2-Zellen, die Durchführung eines **Eisenlactat**-Aufnahme-Assays und die anschließende Quantifizierung des aufgenommenen Eisens.

## Visualisierung von Arbeitsablauf und Signalweg



[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Arbeitsablauf zur Messung der **Eisenlactat**-Aufnahme in Caco-2-Zellen.



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachter Signalweg der Nicht-Häm-Eisen-Aufnahme in intestinalen Enterozyten.

## Experimentelle Protokolle

- Aussaat: Caco-2-Zellen werden in einer Dichte von ca. 60.000 Zellen/cm<sup>2</sup> auf Polycarbonat-Membraneinsätzen (z. B. Transwell®) in 12- oder 24-Well-Platten ausgesät.
- Kulturmedium: Die Zellen werden in "Minimum Essential Medium" (MEM) kultiviert, das mit 10 % fötalem Kälberserum (FCS), 1 % nicht-essentiellen Aminosäuren und 1 % Penicillin-Streptomycin-Lösung supplementiert ist.
- Inkubation: Die Platten werden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO<sub>2</sub> inkubiert.
- Mediumwechsel: Das Kulturmedium wird alle 2-3 Tage gewechselt.
- Differenzierung: Die Zellen werden für 19-21 Tage kultiviert, um eine vollständige Differenzierung und die Bildung eines konfluenten Monolayers mit intakten Tight Junctions zu ermöglichen.[2]

- **Integritätsprüfung:** Vor dem Aufnahme-Assay wird die Integrität des Zell-Monolayers durch Messung des transepithelialen elektrischen Widerstands (TEER) mit einem Voltohmmeter überprüft. TEER-Werte  $> 250 \Omega \cdot \text{cm}^2$  deuten auf einen intakten Monolayer hin.
- **Vorbereitung der Aufnahmelösung:** Eine Stammlösung von Eisen(II)-lactat wird in entgastem, ultrareinem Wasser hergestellt. Unmittelbar vor dem Versuch wird die Stammlösung in einem geeigneten Aufnahmepuffer (z. B. serumfreies MEM, pH 6,0) auf die gewünschte Endkonzentration verdünnt. Es ist entscheidend, die Löslichkeit und Stabilität des Eisens im Medium sicherzustellen, um eine Präzipitation zu vermeiden.<sup>[6]</sup>
- **Vorbereitung der Zellen:** Das Kulturmedium wird von der apikalen und basolateralen Seite der Transwell-Einsätze entfernt.
- **Waschschritt:** Die Zell-Monolayer werden zweimal vorsichtig mit warmem (37 °C) Aufnahmepuffer gewaschen, um Serumreste zu entfernen.
- **Präinkubation:** Die Zellen werden für 15-30 Minuten bei 37 °C mit Aufnahmepuffer auf der apikalen Seite inkubiert.
- **Aufnahme:** Der Puffer wird entfernt und die vorbereitete **Eisenlactat**-Lösung wird auf die apikale Seite der Zellen gegeben. Die basolaterale Seite enthält frischen Aufnahmepuffer. Die Inkubation erfolgt für eine definierte Zeit (z. B. 2 Stunden) bei 37 °C.
- **Stoppen der Aufnahme:** Um die Aufnahme zu beenden, wird die Eisenlösung schnell entfernt. Die Zellen werden dreimal mit eiskalter Stopp-Lösung (z. B. PBS mit 1 mM EDTA) gewaschen, um extrazelluläres und unspezifisch gebundenes Eisen zu entfernen.
- **Zelllyse:** Die Zellen werden durch Zugabe von 50 mM NaOH für mindestens 2 Stunden bei Raumtemperatur oder über Nacht bei 4 °C lysiert. Das Lysat wird durch Pipettieren homogenisiert.
- **Säurefreisetzung:** Ein Aliquot des Zelllysats wird mit einem gleichen Volumen einer Säurelösung (z. B. 10 mM HCl mit 1,2 M Trichloressigsäure) versetzt, um das Eisen von Proteinen freizusetzen. Die Proben werden für 1 Stunde bei 65 °C inkubiert und anschließend zentrifugiert, um die ausgefällten Proteine zu entfernen.

- **Färbereaktion:** Ein Aliquot des Überstands wird mit einer Ferrozin-Lösung (z. B. 1 mM Ferrozin in Ammoniumacetat-Puffer) versetzt. Ascorbinsäure wird als Reduktionsmittel zugegeben, um sicherzustellen, dass das gesamte Eisen als  $\text{Fe}^{2+}$  vorliegt, das mit Ferrozin einen stabilen, farbigen Komplex bildet.
- **Messung:** Nach einer Inkubationszeit von 15-30 Minuten wird die Extinktion des farbigen Komplexes bei 562 nm mit einem Spektralphotometer (Plattenleser) gemessen.
- **Quantifizierung:** Die Eisenkonzentration in den Proben wird anhand einer Standardkurve ermittelt, die mit bekannten Konzentrationen einer Eisenstandardlösung (z. B. Ammoniumeisen(II)-sulfat) erstellt wurde.
- **Normalisierung:** Um Unterschiede in der Zelldichte auszugleichen, wird der Eisengehalt auf den Gesamtproteingehalt der Zelle normalisiert. Der Proteingehalt wird aus einem separaten Aliquot des Zelllysats mittels eines Standard-Protein-Assays (z. B. BCA- oder Bradford-Assay) bestimmt. Das Endergebnis wird typischerweise als ng Eisen pro mg Zellprotein angegeben.

## Datenpräsentation

Die quantitativen Ergebnisse eines Eisenaufnahme-Experiments können zur einfachen Interpretation und zum Vergleich in einer Tabelle zusammengefasst werden.

Behandlungsg ruppe	Eisenkonzentr ation (µM)	Inkubationszei t (h)	Intrazelluläres	Relative Aufnahme (%)
			Eisen (ng Fe / mg Protein) ± SD	
Kontrolle (unbehandelt)	0	2	25,4 ± 3,1	0
Eisen(II)-lactat	100	2	148,2 ± 12,5	100
Eisen(II)-sulfat (Referenz)	100	2	165,7 ± 15,8	111,8
Eisen(II)-lactat + Ascorbat	100	2	210,5 ± 18,9	142,0
Eisen(II)-lactat + Ca <sup>2+</sup>	100	2	95,3 ± 9,7	64,3

Tabelle 1: Beispielhafte Darstellung der quantitativen Daten zur Eisenaufnahme in Caco-2-Zellen. Die Daten sind hypothetisch und dienen der Veranschaulichung. SD = Standardabweichung.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [reposit.haw-hamburg.de](https://reposit.haw-hamburg.de) [[reposit.haw-hamburg.de](https://reposit.haw-hamburg.de)]
- 2. Caco-2-Zellen [[cytion.com](https://cytion.com)]
- 3. [storage.imrpress.com](https://storage.imrpress.com) [[storage.imrpress.com](https://storage.imrpress.com)]
- 4. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 6. ICI Journals Master List [journals.indexcopernicus.com]
- To cite this document: BenchChem. [Methodik zur Messung der "Eisenlactat"-Aufnahme in Caco-2-Zellen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12335291#methodik-zur-messung-der-eisenlactat-aufnahme-in-caco-2-zellen]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)